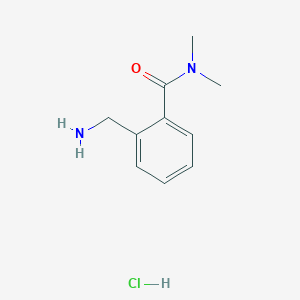

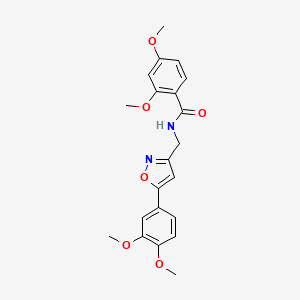

![molecular formula C16H18ClN3OS B2613800 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 450340-42-8](/img/structure/B2613800.png)

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticonvulsant and GABA Receptor Antagonism

The compound N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide and its derivatives have been studied for their anticonvulsant activity. Research shows that these compounds exhibit significant activity in seizures provoked by pentylenetetrazol, indicating their potential as anticonvulsant agents. The presence of chlorine in the para position of the phenyl ring enhances both the potency and duration of their anticonvulsant activity. Additionally, their antagonistic action against GABA_B receptors suggests a unique mechanism of action that could be beneficial in treating epilepsy and related disorders (Meza-Toledo, Juárez-Carvajal, & Carvajal-Sandoval, 1998).

Herbicidal Activity

Another application of this compound and its related derivatives is in the field of agriculture, particularly as herbicides. Derivatives designed and synthesized for this purpose showed moderate inhibitory activities and selectivities against the root and stalk of monocotyledon and dicotyledon plants. The introduction of chiral active units into these compounds resulted in improved herbicidal activities against a variety of tested weeds, indicating the potential for these compounds to contribute to agricultural productivity (Duan, Zhao, & Zhang, 2010).

Corrosion Inhibition

In the context of industrial applications, derivatives of this compound have been explored as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical analyses have demonstrated that these compounds can significantly reduce corrosion, acting as mixed type inhibitors. This indicates their potential utility in protecting metal surfaces and machinery in industrial settings (Saraswat & Yadav, 2020).

Anticancer and Antimicrobial Activities

Research into the anticancer properties of these derivatives has shown promising results, with certain compounds exhibiting significant cytotoxic effects against various cancer cell lines. The mechanistic studies, including apoptosis/necrosis evaluation and DNA-cleavage analysis, suggest that these compounds can induce cell death through multiple pathways, offering potential as novel anticancer agents. Moreover, these compounds have also been investigated for their antimicrobial activities, demonstrating effectiveness against a range of bacterial and fungal strains. This dual functionality highlights their potential in medical research and treatment strategies (Karabacak et al., 2015).

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-2-3-7-15(21)18-16-13-9-22-10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAOLUADHAFHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)